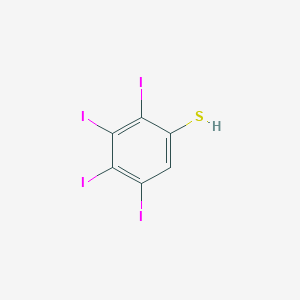
2,3,4,5-Tetraiodobenzene-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetraiodobenzene-1-thiol: is an organosulfur compound characterized by the presence of four iodine atoms and a thiol group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetraiodobenzene-1-thiol typically involves the iodination of benzene derivatives followed by the introduction of a thiol group. One common method is the iodination of benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting tetraiodobenzene can then be treated with thiourea or hydrogen sulfide to introduce the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve this.
化学反应分析
Types of Reactions: 2,3,4,5-Tetraiodobenzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or organometallic reagents can be used in the presence of a catalyst like palladium or copper.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Less iodinated benzene thiols.
Substitution: Various substituted benzene thiols depending on the nucleophile used.
科学研究应用
Chemistry: 2,3,4,5-Tetraiodobenzene-1-thiol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of heavy halogenation on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with unique electronic or optical properties.
作用机制
The mechanism of action of 2,3,4,5-Tetraiodobenzene-1-thiol depends on its specific application. In general, the thiol group can interact with various biological targets, such as enzymes or receptors, through covalent bonding or redox reactions. The iodine atoms may enhance the compound’s ability to penetrate biological membranes or increase its binding affinity to specific targets.
相似化合物的比较
2,3,4,5-Tetraiodobenzene: Lacks the thiol group but has similar iodine substitution.
2,3,4,5-Tetrafluorobenzene-1-thiol: Similar structure but with fluorine atoms instead of iodine.
2,3,4,5-Tetrachlorobenzene-1-thiol: Similar structure but with chlorine atoms instead of iodine.
Uniqueness: 2,3,4,5-Tetraiodobenzene-1-thiol is unique due to the presence of both multiple iodine atoms and a thiol group. This combination imparts distinct chemical reactivity and potential applications that are not shared by its fluorinated or chlorinated analogs. The heavy iodine atoms also confer unique electronic properties that can be exploited in various scientific and industrial applications.
属性
CAS 编号 |
443683-30-5 |
|---|---|
分子式 |
C6H2I4S |
分子量 |
613.76 g/mol |
IUPAC 名称 |
2,3,4,5-tetraiodobenzenethiol |
InChI |
InChI=1S/C6H2I4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
InChI 键 |
LCQSTGFUYAKSMI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1I)I)I)I)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
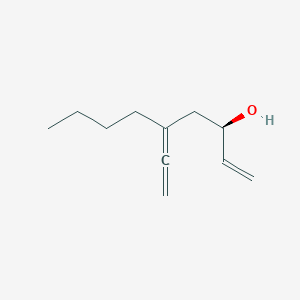


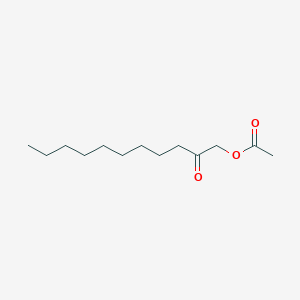
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)

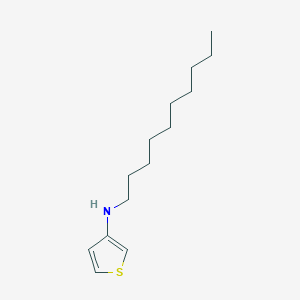
![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
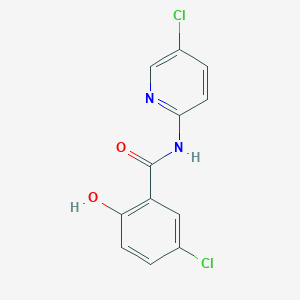
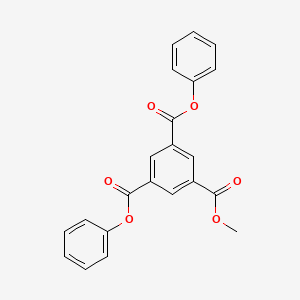
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
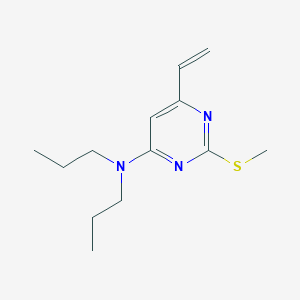
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
